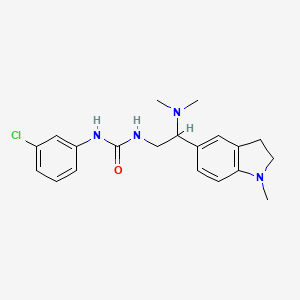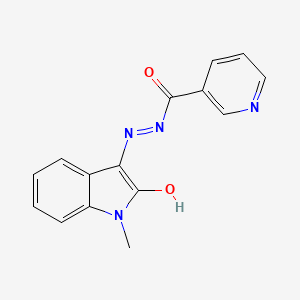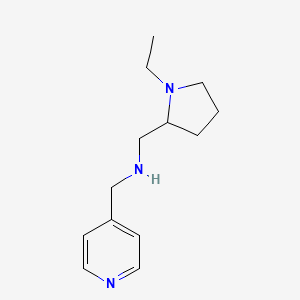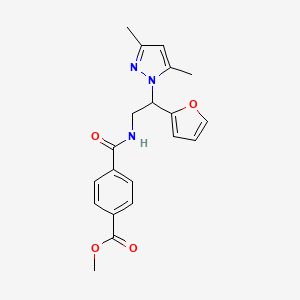
1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GW501516, and it belongs to the class of chemicals known as selective androgen receptor modulators (SARMs).
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
The metabolism of chlorphenoxamine, a compound structurally related to 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea, was studied in human urine. Various metabolites were identified, indicating complex metabolic pathways for these compounds. The study detailed the isolation and identification of chlorphenoxamine metabolites after administration, shedding light on the biotransformation and excretion processes of related chemical structures (Goenechea et al., 1987).
Another study focused on N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), an experimental antitumor agent. It explored the metabolism of DACA in cancer patients, providing insights into the major biotransformation reactions, such as N-oxidation of the tertiary amine side chain and acridone formation. This study is relevant due to the structural similarities with 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea, especially concerning the dimethylamino component and its implications in metabolic pathways (Schofield et al., 1999).
Exposure and Environmental Considerations
- A study on phenols, parabens, and triclocarban provided a comprehensive analysis of urinary concentrations of these compounds among a cohort of black women. The results highlighted the prevalent exposure to these chemicals and the potential implications for endocrine-disrupting effects. The study's approach to understanding exposure to environmental contaminants and the health implications thereof could serve as a model for similar research on 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea (Bethea et al., 2019).
Toxicological Assessments
- A study on prenatal pesticide and PCB exposures explored the effects of these compounds on birth outcomes, underscoring the developmental toxicants' potential impact. This research could inform the toxicological assessment of 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea, especially concerning developmental and reproductive toxicity (Wolff et al., 2007).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c1-24(2)19(14-7-8-18-15(11-14)9-10-25(18)3)13-22-20(26)23-17-6-4-5-16(21)12-17/h4-8,11-12,19H,9-10,13H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEQMDYKDBIRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=CC=C3)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2817728.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B2817734.png)

amine](/img/structure/B2817739.png)
![2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2817742.png)




![2-(2-((4-Fluorophenyl)thio)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817747.png)

![Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate](/img/structure/B2817750.png)
